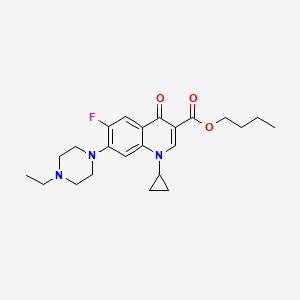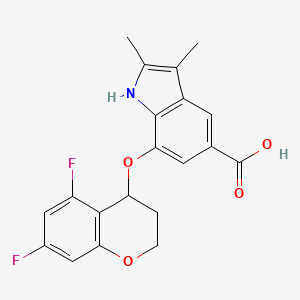
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluorochroman moiety linked to an indole carboxylic acid, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid involves multiple steps, starting from readily available precursors. One common method involves the preparation of ®-5,7-difluorochroman-4-ol from 5,7-difluorochroman-4-one through an asymmetric reduction reaction using ketoreductase, coenzyme, and a coenzyme circulating system . The resulting intermediate is then subjected to further reactions to introduce the indole and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Wirkmechanismus
The mechanism of action of 7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid involves its interaction with specific molecular targets. The compound acts as a potassium-competitive acid blocker (P-CAB), inhibiting the gastric H+/K±ATPase enzyme. This inhibition reduces gastric acid secretion, making it effective in treating acid-related gastrointestinal disorders . The binding of the compound to the enzyme is reversible and competitive with potassium ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tegoprazan: A potassium-competitive acid blocker with a similar mechanism of action.
Vonoprazan: Another P-CAB that inhibits gastric H+/K±ATPase through a different mechanism than traditional proton pump inhibitors.
Uniqueness
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid is unique due to its specific chemical structure, which combines a difluorochroman moiety with an indole carboxylic acid. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H17F2NO4 |
|---|---|
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2,3-dimethyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C20H17F2NO4/c1-9-10(2)23-19-13(9)5-11(20(24)25)6-17(19)27-15-3-4-26-16-8-12(21)7-14(22)18(15)16/h5-8,15,23H,3-4H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
RLHLNDSVNUKPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


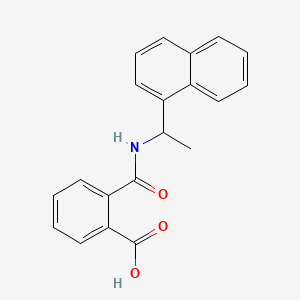
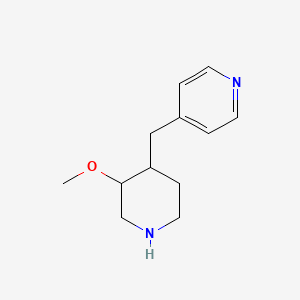
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
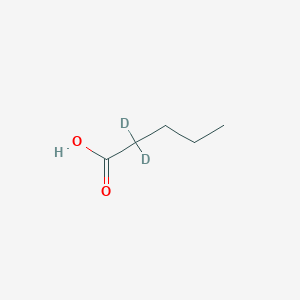
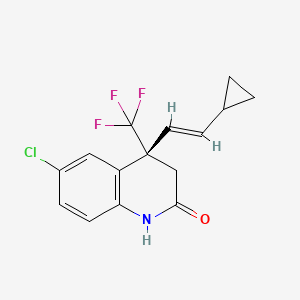
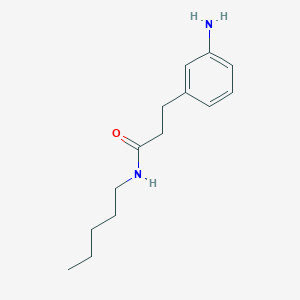
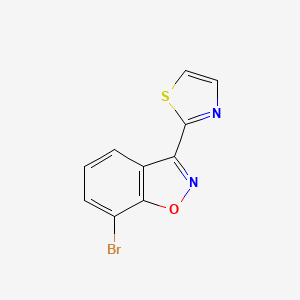

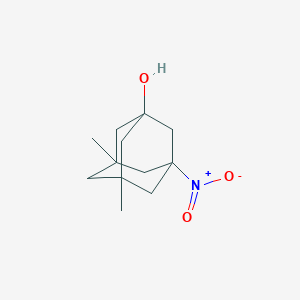
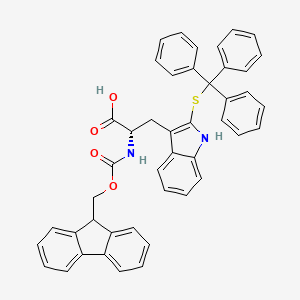
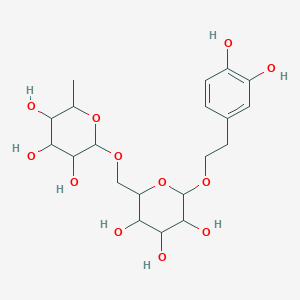

![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
